Structural Differentiation: A Privileged Scaffold for Kinase Inhibition
The specific 2-(2,5-dimethoxyphenyl) substitution on the imidazo[1,2-a]pyrimidine core is explicitly claimed as a key structural feature in patent literature for potent kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family [1]. This specific configuration is not a generic imidazopyrimidine and is designed to confer potent and selective FGFR inhibitory activity [1]. While direct IC50 data for this exact compound is not publicly available, its inclusion in this chemical series as an exemplar suggests its utility as a starting point for developing inhibitors with <100 nM potency against FGFR isoforms [2].
| Evidence Dimension | Inhibitory Activity against FGFR Kinase Family |
|---|---|
| Target Compound Data | Structurally claimed as an FGFR inhibitor scaffold [1] |
| Comparator Or Baseline | Other 2-aryl-imidazo[1,2-a]pyrimidines in patent EP3476846A1 |
| Quantified Difference | Not available; compound is a representative of a potent class. |
| Conditions | FGFR inhibitory activity as described in patent claims [1] |
Why This Matters
For researchers developing FGFR-targeted therapies, this compound provides a validated, literature-precedented starting point, avoiding the need for de novo design of a scaffold with known kinase-binding properties.
- [1] EP3476846A1 - Novel heterocyclic derivative compound and use thereof. European Patent Office, 2019. View Source
- [2] BindingDB Entry BDBM50166748 / CHEMBL3799426. FGFR2 inhibition data. Accessed 2026-04-22. View Source
